molecular formula C17H17NO B13041704 (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL

Cat. No.: B13041704
M. Wt: 251.32 g/mol
InChI Key: IEUXOJZOMJGBBC-APPDUMDISA-N
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Description

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral organic compound that features an anthracene moiety. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as anthracene derivatives and amino alcohols.

    Key Reactions: The key steps may include nucleophilic substitution, reduction, and chiral resolution.

    Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure stereoselectivity.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Scale-Up: Scaling up the laboratory synthesis to industrial levels while maintaining stereoselectivity.

    Purification: Techniques like crystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in asymmetric synthesis and catalysis.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its chiral nature.

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

Medicine

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(2-anthryl)ethanol: A similar compound with a different carbon backbone.

Uniqueness

(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and structurally similar compounds.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(1S,2S)-1-amino-1-anthracen-2-ylpropan-2-ol

InChI

InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m0/s1

InChI Key

IEUXOJZOMJGBBC-APPDUMDISA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Canonical SMILES

CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O

Origin of Product

United States

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